molecular formula C12H16ClN3O2S B1402547 3-Piperidin-3-yl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide hydrochloride CAS No. 1361118-56-0

3-Piperidin-3-yl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide hydrochloride

Cat. No.: B1402547
CAS No.: 1361118-56-0
M. Wt: 301.79 g/mol
InChI Key: LUTMPYPLHXLDCI-UHFFFAOYSA-N
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Description

3-Piperidin-3-yl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide hydrochloride is a chemical compound with the molecular formula C12H16ClN3O2S

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, typically involving the reaction of piperidine derivatives with appropriate thiadiazine precursors. The reaction conditions often require the use of strong acids or bases, and the process may involve multiple steps to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of 3-Piperidin-3-yl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide hydrochloride involves large-scale chemical synthesis, often using reactors designed to handle high pressures and temperatures. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and other chemical products.

Biology: In biological research, 3-Piperidin-3-yl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide hydrochloride is studied for its potential biological activities, including its role as a PI3Kδ inhibitor. This makes it a candidate for the development of new therapeutic agents.

Medicine: The compound has shown promise in preclinical studies for its antiproliferative activity against certain cancer cell lines

Industry: In the chemical industry, this compound is used in the synthesis of various products, including agrochemicals and materials science applications.

Mechanism of Action

The mechanism by which 3-Piperidin-3-yl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide hydrochloride exerts its effects involves the inhibition of PI3Kδ. By binding to the PI3Kδ enzyme, it prevents the activation of downstream signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

  • PI3Kδ Inhibitors: Other PI3Kδ inhibitors, such as idelalisib and copanlisib, are also used in cancer therapy.

  • Thiadiazine Derivatives: Other thiadiazine derivatives with different substituents may have varying biological activities and applications.

Uniqueness: 3-Piperidin-3-yl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide hydrochloride is unique in its specific structure and its ability to selectively inhibit PI3Kδ. This specificity makes it a valuable candidate for targeted cancer therapies.

Properties

IUPAC Name

3-piperidin-3-yl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S.ClH/c16-18(17)11-6-2-1-5-10(11)14-12(15-18)9-4-3-7-13-8-9;/h1-2,5-6,9,13H,3-4,7-8H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTMPYPLHXLDCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NS(=O)(=O)C3=CC=CC=C3N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Piperidin-3-yl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide hydrochloride
Reactant of Route 2
3-Piperidin-3-yl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide hydrochloride
Reactant of Route 3
3-Piperidin-3-yl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide hydrochloride
Reactant of Route 4
3-Piperidin-3-yl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide hydrochloride
Reactant of Route 5
3-Piperidin-3-yl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide hydrochloride
Reactant of Route 6
3-Piperidin-3-yl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide hydrochloride

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